molecular formula C23H28ClN3O4S B11349854 1-[(2-chlorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11349854
M. Wt: 478.0 g/mol
InChI Key: OSJMEYYGKGDFOE-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and methanesulfonyl groups. The final step involves the attachment of the propan-2-yl carbamoyl group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds may include other piperidine derivatives or compounds with similar functional groups, such as sulfonamides or carbamates. The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C23H28ClN3O4S

Molecular Weight

478.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H28ClN3O4S/c1-16(2)25-23(29)19-8-4-6-10-21(19)26-22(28)17-11-13-27(14-12-17)32(30,31)15-18-7-3-5-9-20(18)24/h3-10,16-17H,11-15H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

OSJMEYYGKGDFOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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